molecular formula C12H11BrN2O B1525312 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine CAS No. 1220020-51-8

5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine

Cat. No. B1525312
M. Wt: 279.13 g/mol
InChI Key: AHCLHCMULYNNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine, also known as 5-BMP-2, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. 5-BMP-2 is a highly effective reagent for the synthesis of a variety of compounds, including those found in pharmaceuticals, agrochemicals, and natural products. It is also used as a catalyst in organic syntheses, and its ability to form stable complexes with transition metals makes it an attractive option for a wide range of research applications.

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine and its derivatives are primarily involved in the synthesis of complex chemical structures. For instance, derivatives of 5-substituted 2,4-diaminopyrimidine, which share a structural resemblance with 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine, have been found to markedly inhibit retrovirus replication in cell culture, demonstrating pronounced antiretroviral activity comparable to that of reference drugs like adefovir and tenofovir, but without measurable toxicity at specific concentrations (Hocková et al., 2003). Additionally, methods have been developed for synthesizing 5-phenyl-2-pyridinamine (PPA), a structurally related compound to 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine, along with its possible metabolites for biological studies. PPA is considered potentially carcinogenic due to its mutagenicity in the Ames test (Stavenuiter et al., 1985).

Applications in Material Synthesis

Various materials and chemicals have been synthesized using derivatives of 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine. For instance, a series of halogenated alken-2-ones were synthesized through the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, demonstrating the compound's usefulness in heterocyclic synthesis (Martins, 2002). Furthermore, novel 5-bromopyrimidine derivatives were selectively synthesized using palladium catalysis, indicating the potential of 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine derivatives in facilitating complex chemical reactions (Jin Wusong, 2011).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine derivatives have been utilized for various purposes. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied, leading to the identification of various metabolites, thereby demonstrating the compound's role in drug metabolism studies (Kanamori et al., 2002). Moreover, compounds structurally related to 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine have been synthesized and characterized for their photophysicochemical properties, indicating potential applications in photocatalytic processes and cancer treatment via photodynamic therapy (Gülen Atiye Öncül et al., 2021).

properties

IUPAC Name

5-bromo-N-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-16-11-5-3-10(4-6-11)15-12-7-2-9(13)8-14-12/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCLHCMULYNNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267913
Record name 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine

CAS RN

1220020-51-8
Record name 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-(4-methoxyphenyl)-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.